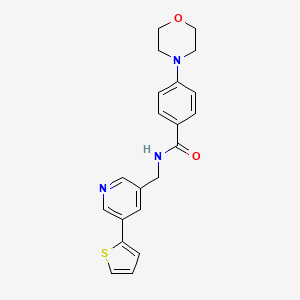

4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide and its derivatives are important intermediates in the synthesis of compounds with potential therapeutic applications. The synthesis of these compounds involves multi-step chemical reactions, including condensation, chlorination, and nucleophilic substitution, with a focus on green chemistry approaches to enhance yield and reduce environmental impact (Lei et al., 2017).

Biological Activity

The compound has been investigated for its biological activities, particularly in the context of cancer research. Derivatives of this compound have shown effective inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents. The introduction of specific functional groups has been found to enhance this inhibitory activity, pointing towards the importance of structural modifications in optimizing therapeutic efficacy (Xiong et al., 2020).

Photophysical Evaluation

Research has also explored the photophysical properties of related compounds, highlighting their potential application in the development of new fluorophores. These compounds exhibit high fluorescence quantum yields in various solvents, making them candidates for use in fluorescence-based applications and material science (Hagimori et al., 2019).

Anticonvulsant Activity

Furthermore, studies have identified anticonvulsant activity in enaminone derivatives of similar compounds, underscoring their potential in the development of new treatments for neurological disorders. The identification of compounds with potent anticonvulsant activity and minimal neurotoxicity opens new avenues for therapeutic intervention (Edafiogho et al., 1992).

Metabolism Study

Metabolism studies have been conducted to understand the pharmacokinetic profile of such compounds, crucial for their development as therapeutic agents. These studies involve the determination of main metabolites and the impact of structural modifications on drug metabolism and stability (Varynskyi & Kaplaushenko, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the sm cross-coupling reaction, which is a key process in the synthesis of many organic compounds .

Result of Action

Similar compounds have been shown to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .

Action Environment

The sm cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-morpholin-4-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-21(17-3-5-19(6-4-17)24-7-9-26-10-8-24)23-14-16-12-18(15-22-13-16)20-2-1-11-27-20/h1-6,11-13,15H,7-10,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPUNXXKOPZZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-4-{[4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2440293.png)

![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440306.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)